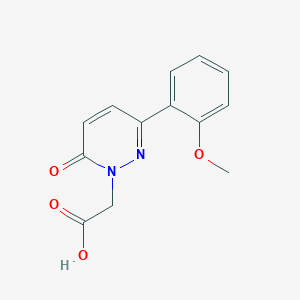

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of methoxyphenylacetic acid . Methoxyphenylacetic acid is a type of phenolic acid, which is a class of aromatic acids widely distributed in nature .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 2-methoxyphenols derivatives, have been synthesized and characterized using techniques like 1H NMR, 13C NMR, Fourier-transform infrared (FT-IR), and elemental analysis spectroscopy .Aplicaciones Científicas De Investigación

Alzheimer's Disease Research

Research has identified novel pyridazinone derivatives as butyrylcholinesterase inhibitors, which could be promising for Alzheimer's disease treatment. Compounds with the 6-(2-methoxyphenyl)pyridazin-3(2H)-one scaffold showed significant inhibitory activity, indicating their importance in designing selective butyrylcholinesterase inhibitors (Dundar et al., 2019).

Chemical Synthesis and Modifications

- A study on the identification of hydroxycinnamic acid-Maillard reaction products in low-moisture baking model systems discovered pyrazinone-type Maillard products. This insight could have implications for food chemistry and the understanding of Maillard reactions (Jiang et al., 2009).

- Thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid were synthesized and proposed for future antibacterial activity studies. This work underlines the versatility of the core structure for developing potential antimicrobial agents (Čačić et al., 2009).

Neurological and Anticonvulsant Activity

New pyrimidine-5-carbonitrile derivatives were synthesized and evaluated for their anticonvulsant and neurotoxicity effects. Some compounds demonstrated significant activity at low doses, suggesting their potential in developing anticonvulsant medications (Shaquiquzzaman et al., 2012).

Organic Synthesis Techniques

Unusual formation of the 1,2,4-oxadiazine core through the reaction of amidoximes with maleic or fumaric esters has been explored. This method provides a straightforward approach to synthesizing derivatives with functionalizable groups, useful in various chemical synthesis applications (Presnukhina et al., 2022).

Antimicrobial and Anticancer Properties

- The synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid showed that these compounds exhibit significant antimicrobial activities, highlighting their potential as antimicrobial agents (Noolvi et al., 2016).

- A study on the synthesis of new 3(2h)-one pyridazinone derivatives aimed at anticancer activity demonstrated the potential of these compounds as antioxidants and explored their molecular docking studies for anticancer applications (Mehvish & Kumar, 2022).

Propiedades

IUPAC Name |

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-19-11-5-3-2-4-9(11)10-6-7-12(16)15(14-10)8-13(17)18/h2-7H,8H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDLGCHGHMPJCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-4-[6-(4-methylphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2634105.png)

![8-methyl-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2634115.png)

![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methylacetamide](/img/structure/B2634117.png)

![N-[3'-acetyl-1-(2-ethoxybenzyl)-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl]acetamide](/img/structure/B2634122.png)

![1-[2-[2-(1-Methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2634123.png)